
3,4-Difluorophenylboric acid
Overview
Description
3,4-Difluorophenylboric acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
3,4-Difluorophenylboric acid serves as a critical intermediate in the synthesis of pharmaceuticals. Its unique fluorine substitutions enhance biological activity and selectivity, making it valuable in drug development targeting cancer and other diseases. The compound is particularly useful in the synthesis of boron-containing drugs, which have shown promise in treating various conditions due to their ability to interact with biological molecules effectively.
Case Study:
A study highlighted the use of boronic acids, including this compound, in developing novel anticancer agents. The incorporation of boron into drug design has been linked to improved efficacy against resistant cancer cell lines due to its unique mechanism of action involving reversible covalent bonding with biomolecules .
Organic Synthesis
In organic synthesis, this compound is predominantly utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules, which are foundational in producing agrochemicals and fine chemicals.
Data Table: Applications in Organic Synthesis
Reaction Type | Role of this compound | Key Benefits |
---|---|---|
Suzuki-Miyaura Coupling | Coupling partner | Enables formation of C-C bonds |
Negishi Coupling | Reactant | Facilitates creation of aryl-alkyl compounds |
Stille Coupling | Intermediate | Useful for synthesizing organometallic compounds |
Material Science
The compound is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its boronic acid functionality allows for dynamic covalent bond formation, leading to innovative properties in materials.
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This application is crucial for creating materials used in electronics and biomedical devices .
Bioconjugation
In biochemistry, this compound is utilized for labeling biomolecules. This application enables researchers to track and study biological processes effectively, particularly in drug delivery systems and diagnostic tools.
Case Study:
A study focused on the use of boronic acids for bioconjugation strategies revealed that this compound could selectively label glycoproteins through reversible covalent bonding with diols present on the sugar moieties. This selectivity enhances the precision of biochemical assays .
Environmental Chemistry
The compound has potential applications in environmental chemistry, particularly for detecting and removing pollutants due to its reactivity with various environmental contaminants.
Data Table: Environmental Applications
Application Area | Role of this compound | Impact on Environmental Chemistry |
---|---|---|
Pollutant Detection | Reactive agent | Enables identification of specific contaminants |
Water Treatment | Adsorbent | Aids in the removal of heavy metals from water |
Soil Remediation | Reactive species | Assists in degrading organic pollutants |
Properties
Molecular Formula |
C6H5BF2O3 |
---|---|
Molecular Weight |
173.91 g/mol |
IUPAC Name |
(3,4-difluorophenoxy)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,10-11H |
InChI Key |
MVWAWWOKSVNOJG-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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